molecular formula C8H14O4S B583008 2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide CAS No. 147528-94-7

2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide

Cat. No.: B583008
CAS No.: 147528-94-7
M. Wt: 206.256
InChI Key: JXSIKHOPYRAAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide is a heterocyclic compound with the molecular formula C8H14O4S. It is characterized by a fused ring structure that includes a thieno[3,4-b]furan core with an ethoxy group and two dioxide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thieno[3,4-b]furan derivative with ethoxy-containing reagents in the presence of oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Substitution reactions can occur at the ethoxy or dioxide positions, leading to a variety of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, potentially affecting biological systems at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 2-Ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide can be compared with other similar compounds, such as:

    2,5-Furan-dicarboxylic acid (2,5-FDCA): A renewable intermediate chemical with applications in sustainable chemistry.

    2,5-Dimethylfuran (2,5-DMF): Known for its potential as a biofuel and chemical feedstock.

Highlighting Its Uniqueness: The uniqueness of this compound lies in its fused ring structure and the presence of both ethoxy and dioxide functionalities.

Properties

CAS No.

147528-94-7

Molecular Formula

C8H14O4S

Molecular Weight

206.256

IUPAC Name

2-ethoxy-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]furan 5,5-dioxide

InChI

InChI=1S/C8H14O4S/c1-2-11-8-3-6-4-13(9,10)5-7(6)12-8/h6-8H,2-5H2,1H3

InChI Key

JXSIKHOPYRAAQT-UHFFFAOYSA-N

SMILES

CCOC1CC2CS(=O)(=O)CC2O1

Synonyms

Thieno[3,4-b]furan, 2-ethoxyhexahydro-, 5,5-dioxide (9CI)

Origin of Product

United States

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